Alazocine
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Overview
Description
Alazocine, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. It was initially developed under the code name SKF-10047. This compound is notable for its dual activity as both an opioid receptor agonist and a sigma receptor agonist. Despite its potent analgesic properties, it was never marketed due to its strong psychotomimetic effects .
Preparation Methods
The synthesis of alazocine involves several steps, starting from the appropriate benzomorphan precursor. The synthetic route typically includes the following steps:
Formation of the Benzomorphan Core: This involves the cyclization of a suitable precursor to form the benzomorphan skeleton.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction, typically using allyl bromide or a similar reagent.
Chemical Reactions Analysis
Alazocine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield reduced derivatives, often using reagents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the allyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alazocine has been widely used in scientific research, particularly in studies of opioid and sigma receptors. Its applications include:
Chemistry: this compound is used as a reference compound in the study of benzomorphan derivatives and their chemical properties.
Biology: It is used to study the biological effects of sigma receptor agonists and opioid receptor ligands.
Medicine: this compound has been used in research to understand the mechanisms of pain and analgesia, as well as the psychotomimetic effects of sigma receptor agonists.
Mechanism of Action
Alazocine exerts its effects through multiple mechanisms:
Opioid Receptors: The (−)-enantiomer of this compound acts as a partial agonist at the kappa-opioid receptor and an antagonist at the mu-opioid receptor. It also has lower affinity for the delta-opioid receptor.
Comparison with Similar Compounds
Alazocine is related to several other benzomorphan compounds, including:
Pentazocine: An N-dimethylallylbenzomorphan with analgesic properties.
Cyclazocine: An N-cyclopropylmethylbenzomorphan known for its mixed agonist-antagonist activity at opioid receptors.
Phenazocine: An N-phenylethylbenzomorphan with potent analgesic effects.
This compound is unique in its dual activity as both an opioid receptor agonist and a sigma receptor agonist, which distinguishes it from other benzomorphans that primarily target opioid receptors.
Properties
CAS No. |
14198-28-8 |
---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-YGCKJKTASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan N-allylnorcyclazocine N-allylnormetazocine N-allylnorphenazocine SK and F 10047 SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer SK and F 10047, hydrobromide SK and F 10047, monolactate SK and F 10047, monooxalate SKF 10047 SKF-10047 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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